O=C(CCl)NC1=CC=C(OC)C(OC)=C1
. Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is an organic compound with the molecular formula . It belongs to the class of acetamides, characterized by the presence of a chloro substituent and a dimethoxyphenyl group. This compound is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry and materials science .
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- can be classified as:
The synthesis of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- typically follows these steps:
The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency .
The molecular structure of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- can be represented as follows:
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- can participate in several types of chemical reactions:
The reactivity profile allows for further derivatization, making it a versatile building block in organic synthesis.
The mechanism of action for Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is context-dependent, particularly in pharmacological applications. It may interact with various biological targets such as enzymes or receptors:
The precise molecular targets and pathways are often determined by the specific derivatives synthesized from this compound .
Relevant analytical data include:
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- has several scientific uses:
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 62453-16-1